2-((3-(2,4-二甲氧基苯基)-2-氧代-2H-香豆素-7-基)氧基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

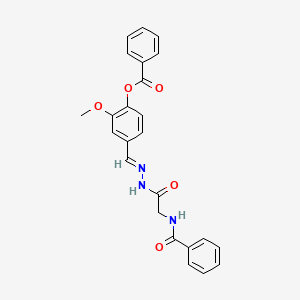

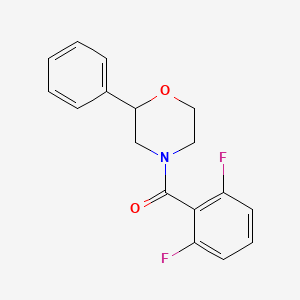

The compound "2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile" is a chromene-based molecule that is of interest due to its potential photochromic behavior and complexation properties. Chromenes are a class of organic compounds that exhibit a wide range of biological activities and have applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach involves the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions, which affords mixtures of methylenechromane and methylchromene . Another method reported the synthesis of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, through a one-pot multicomponent reaction . These methods highlight the versatility of synthetic approaches for chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and is often determined using various spectroscopic techniques. For instance, the structure of a related compound, [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile, was established through analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and further conversion into other compounds . The crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined by X-ray structure analysis, revealing the presence of hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For example, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles leads to the formation of chromenes and their rearrangement into benzofuranone derivatives . Additionally, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate in solvents like dimethylformamide and acetonitrile results in the formation of monomers and dimers, following a classic EC mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The photochromic behavior of chromenes, such as those containing an aza-15-crown-5-ether unit or a dimethylamino group, is significant as it allows for light-controlled complexation with cations like Ca2+ . The spectroscopic and kinetic behavior of these compounds is strongly affected by complexation, which can be studied using semi-empirical quantum-chemical methods . The electrochemical properties, such as the lifetime of the electrogenerated radical-anion of chromene derivatives, can be investigated through cyclic voltammetry and bulk electrolysis .

科学研究应用

晶体学表征

化合物2-((3-(2,4-二甲氧基苯基)-2-氧代-2H-香豆素-7-基)氧基)乙腈及其衍生物一直是晶体学领域的研究对象。利用X射线晶体学确定了相关化合物Poly[(丙酮-O)-3-((3,4-二甲氧基苯基)(4-羟基-2-氧代-2H-香豆素-3-基)甲基)-(2-氧代-2H-香豆素-4-酚酸根)钠]的晶体结构。这项研究突出了该化合物的正交晶体系统,并提供了关于其分子和几何构型的详细见解,有助于理解其结构特性及在材料科学和有机化学中的潜在应用(Penkova, Retailleau, & Manolov, 2010)。

光致发光材料

对相关化合物,如2-氨基-3-氰基-4-苯基噻吩的电化学性质进行的研究揭示了新型光致发光材料的潜力。在乙腈中在铂电极上对这些化合物进行电氧化实验表明形成了π-共轭寡氨基噻吩,其具有显著的吸收和光致发光性能。这表明该化合物在新型光致发光材料的开发中具有重要意义,可用于光学器件、传感器和有机电子(Ekinci, Horasan, Altundas, & Demir, 2000)。

光致变色行为和络合作用

进一步的研究集中在含有二甲基氨基基团或aza-15-冠-5醚单元的衍生物的合成和光致变色行为上。这些研究探讨了在乙腈中与Ca2+离子的光控络合作用,揭示了光诱导环开反应后aza冠香豆素对Ca2+的亲和力显著降低。这些发现表明该化合物在光响应材料和传感器的开发中具有潜在应用,突显了该化合物在科学研究中的多功能性(Fedorova, Maurel, Ushakov, Nazarov, Gromov, Chebun’kova, Feofanov, Alaverdian, Alfimov, & Barigelletti, 2003)。

属性

IUPAC Name |

2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-13-5-6-15(18(10-13)23-2)16-9-12-3-4-14(24-8-7-20)11-17(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNRJGEYWJHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)